molecular formula C16H20N4O6S2 B11302157 2-hydroxy-4-methyl-6-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)benzyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-6-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)benzyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11302157
M. Wt: 428.5 g/mol
InChI Key: LHKYKFQOIWBPHZ-UHFFFAOYSA-N
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Description

2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that features a pyrimidine ring, a sulfonamide group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides under microwave-assisted conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For instance, it may act as an inhibitor of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H20N4O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-[(4-pyrrolidin-1-ylsulfonylphenyl)methyl]-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C16H20N4O6S2/c1-11-14(15(21)19-16(22)18-11)27(23,24)17-10-12-4-6-13(7-5-12)28(25,26)20-8-2-3-9-20/h4-7,17H,2-3,8-10H2,1H3,(H2,18,19,21,22)

InChI Key

LHKYKFQOIWBPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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